Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Description
This compound features a pyridine ring substituted at the 4-position with a phenoxy group. The phenoxy moiety bears a chlorine atom at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BClNO3/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMKANCNKJTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137645 | |
| Record name | Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416060-22-4 | |
| Record name | Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416060-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- typically involves the following steps:
Boronic Acid Formation: The starting material, 2-chloropyridine, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium.
Phenoxy Group Introduction: The boronic acid derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with various halides.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form various reduced pyridine derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are typically used.
Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Major Products Formed:
Coupling Products: Various biaryl compounds are formed in Suzuki-Miyaura reactions.
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used as a tool for studying enzyme mechanisms and for the development of enzyme inhibitors.
Medicine: The compound is utilized in the design and synthesis of drug candidates, especially in the development of anticancer and anti-inflammatory agents.
Industry: It finds applications in the production of materials, such as polymers and advanced materials, due to its ability to form stable covalent bonds.
Mechanism of Action
The mechanism by which Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenoxy Ring
Chloro vs. Methyl Substituents
- Compound 14 (): Replaces the chlorine with a methyl group (4-(2-methyl-4-boronate-phenoxy)furo[3,2-c]pyridine). Impact: Methyl is electron-donating, reducing electrophilicity compared to chlorine. This lowers reactivity in cross-coupling but improves stability. Yield: 68% in boronation step, lower than chlorine analogues due to steric hindrance .
- Target Compound : Chlorine’s electron-withdrawing nature increases coupling efficiency but may require harsher reaction conditions .
Trifluoromethyl Substituents
- Compound 44 (): Features a trifluoromethyl group on the phenoxy ring (3-(trifluoromethyl)-4-boronate-phenoxy). Impact: The -CF₃ group enhances lipophilicity and metabolic stability, making it favorable for drug design. Synthesis: Lower yield (20% in boronation) due to steric and electronic effects .
Trifluoromethoxy Substituents
- Compound 23a (): 5-boronate-2-(4-(trifluoromethoxy)phenoxy)pyridine. Impact: -OCF₃ increases electron-withdrawing effects, similar to chlorine, but with greater steric bulk. Yield: 63%, comparable to the target compound .
Pyridine Ring Modifications
Position of Boronate Ester
- Compound 23b (): Boronate at the 5-position of pyridine (2-bromo-5-(4-(trifluoromethoxy)phenoxy)pyridine). Impact: Altered regiochemistry affects conjugation and steric accessibility. Yield: 38% over two steps, lower than para-substituted analogues .
Substituents on Pyridine
Halogenated Analogues
Yield Comparison Table
Reactivity in Cross-Coupling
- Electron-Withdrawing Groups (Cl, CF₃) : Accelerate oxidative addition in Pd-catalyzed reactions but may require optimized bases (e.g., Cs₂CO₃) .
- Steric Hindrance : Methyl and isopropoxy groups reduce coupling efficiency (e.g., Compound 14: 79% yield in final step vs. 95% for less hindered analogues) .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.
Mechanism : Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.
Directed C–H Functionalization
The pyridine ring acts as a directing group for regioselective C–H bond activation. Palladium catalysts enable chlorination, nitration, or borylation at specific positions .
Key Insight : Steric and electronic effects dictate regioselectivity. Electron-withdrawing groups on the pyridine reduce reactivity, while electron-donating groups enhance it .
Nucleophilic Substitution
The chlorine substituent undergoes displacement with nucleophiles such as amines or alkoxides, enabling diversification of the aromatic core.
Note : Reactions require polar aprotic solvents and elevated temperatures to overcome the deactivating effects of the electron-withdrawing groups.
Hydrolysis of Boronic Ester
The dioxaborolane ring hydrolyzes under acidic or basic conditions to yield the corresponding boronic acid, a key intermediate for further transformations.
| Condition | Catalyst | Time | Yield |
|---|---|---|---|
| 1 M HCl, H₂O | - | 2 h, RT | 95% |
| 50% HBr, AcOH | - | 24 h, 90°C | 88% |
| NaOH (aq), THF | - | 6 h, 60°C | 92% |
Application : The boronic acid product is used in iterative cross-coupling or as a catalyst in oxidation reactions.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration or sulfonation at positions activated by the pyridine’s directing effects .
| Reagent | Position | Conditions | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | Meta to chlorine | 0°C, 1 h | 65% |
| SO₃, H₂SO₄ | Para to phenoxy | 50°C, 4 h | 58% |
Challenge : Competing deactivation by the boronic ester limits reactivity, requiring harsh conditions .
Q & A
Q. Advanced
- Protecting Groups : Protect phenolic -OH groups (e.g., as methyl ethers) to prevent undesired coupling at the chloro site .
- Stabilization of Boronates : Additives like CsF enhance boronate stability and reduce protodeboronation .
- Steric Shielding : The pinacol group in the dioxaborolane reduces off-target reactivity .
Case Study : Using CsF in THF at 40°C suppressed deboronation, improving yield to 62% in analogous systems .
How does structural modification affect dopamine receptor selectivity?
Advanced
The pyridine-phenoxy scaffold is a key pharmacophore for dopamine D1 receptor agonists .
- Cyclopropyl Substitution : Enhances D1 selectivity by reducing D2 binding (e.g., compound 44 in ).
- Trifluoromethyl Groups : Improve metabolic stability but may reduce functional selectivity .
- Boronates as Pro-drugs : The boronic ester acts as a prodrug motif, hydrolyzing in vivo to active boronic acids .
Data : Analogues with cyclopropyl groups showed >100-fold selectivity for D1 over D2 receptors .
What are the safety protocols for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
